Home > Products > Screening Compounds P122615 > Iodipamide ethyl ester
Iodipamide ethyl ester - 76994-60-0

Iodipamide ethyl ester

Catalog Number: EVT-1540060
CAS Number: 76994-60-0
Molecular Formula: C24H22I6N2O6
Molecular Weight: 1195.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodipamide ethyl ester is a radiopaque compound primarily used in medical imaging, particularly in radiographic examinations of the gallbladder. It is an ethyl ester derivative of iodipamide, which enhances the visibility of internal structures during imaging procedures. This compound is characterized by its water-insoluble nature, making it suitable for use as a contrast agent in various diagnostic applications.

Source and Classification

Iodipamide ethyl ester belongs to the class of organic compounds known as iodinated contrast agents. These agents are utilized in medical imaging to improve the contrast of structures or fluids within the body during radiographic procedures. The compound is synthesized through established chemical methods, including esterification reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of iodipamide ethyl ester typically involves several methods, with the most common being:

  • Esterification: This process can occur via direct esterification using an alcohol and acid or through a Schotten-Baumann reaction, where an acid chloride reacts with an alcohol in the presence of a base.
  • Solvent Utilization: Dimethyl sulfoxide is often used as a solvent for dissolving iodipamide prior to its conversion into the ethyl ester. The synthesis may also involve diluting with non-solvents like ethanol to control particle size during precipitation.

For example, a typical procedure involves dissolving iodipamide in dimethyl sulfoxide, followed by dilution with ethanol. The resulting solution is then treated with an aqueous precipitating liquid containing polyvinylpyrrolidone to facilitate particle formation, leading to uniform particles approximately 1 micron in diameter .

Molecular Structure Analysis

Structure and Data

The molecular structure of iodipamide ethyl ester features an ethyl group attached to the carboxylic acid part of iodipamide. The chemical formula is C15H18I2N3O5C_{15}H_{18}I_2N_3O_5. Its structure can be represented as follows:

Ethyl Iodipamide Structure\text{Ethyl Iodipamide Structure}

This structure includes iodine atoms that contribute to its radiopacity, making it effective for imaging applications.

Molecular Data

  • Molecular Weight: Approximately 497.13 g/mol
  • Solubility: Water-insoluble but soluble in organic solvents like dimethyl sulfoxide and ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

Iodipamide ethyl ester undergoes several chemical reactions relevant to its function as a contrast agent:

  • Hydrolysis: In biological systems, iodipamide ethyl ester can be hydrolyzed to release iodipamide and ethanol.
  • Stability Studies: Research indicates that the stability of iodipamide ethyl ester particles can be affected by temperature and time variables during storage, impacting their effectiveness as a contrast agent .
Mechanism of Action

Process and Data

Upon intravenous administration, iodipamide ethyl ester particles are phagocytized by reticuloendothelial cells within the spleen. The mechanism involves:

  1. Uptake: The particles are rapidly taken up by macrophages in the spleen.
  2. Dissolution: Within hours, these particles dissolve intracellularly, enhancing imaging contrast by allowing better visualization of vascular structures .
  3. Elimination: The particles are gradually eliminated from the body without causing significant morphological damage to surrounding tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Not explicitly stated but typically within a range suitable for pharmaceutical applications.
  • Stability: Particles must be stable under various storage conditions; studies have shown they retain integrity for extended periods when stored properly .

Relevant Data or Analyses

Research has indicated that particle size and distribution are critical for effective imaging; thus, controlling these parameters during synthesis is essential for optimal performance .

Applications

Iodipamide ethyl ester has significant applications in medical diagnostics:

  • Contrast Agent for Imaging: Primarily used in computed tomography scans to enhance liver and spleen visualization.
  • Research Applications: Used in studies examining the behavior of particulate contrast agents within biological systems, aiding in understanding their pharmacokinetics and dynamics .
Introduction to Iodipamide Ethyl Ester (IDE) as a Contrast Agent

Historical Development and Rationale for Particulate Contrast Media

The evolution of IDE occurred against a backdrop of intensive research into organ-specific contrast agents during the 1980s–1990s. Following the landmark introduction of Lipiodol® in 1921—the first iodinated contrast agent [7]—and later innovations like diatrizoate in 1953 [3], radiologists sought agents capable of enhancing parenchymal organs rather than merely vascular systems. The scientific rationale driving IDE’s development centered on the limitations of conventional intravenous iodinated agents for liver imaging: transient vascular enhancement followed by rapid equilibration, yielding suboptimal lesion-to-liver contrast. Researchers recognized that particulate formulations could leverage the phagocytic capability of Kupffer cells in the liver and macrophages in the spleen, enabling intracellular accumulation of contrast material. This approach promised sustained enhancement precisely within target organs.

IDE emerged from systematic efforts to optimize iodine payload delivery while ensuring biocompatible dissolution kinetics. Early particulate agents like polystyrene lattices demonstrated RES uptake but were non-degradable, raising safety concerns [9]. IDE addressed this through a design featuring hydrolysable ester bonds, enabling gradual clearance after phagocytosis. Preclinical studies in canine models demonstrated IDE’s superior liver enhancement (approximately 40–50 Hounsfield units) compared to intravenous bolus contrast and CT portography techniques [1]. Parallel research confirmed IDE’s utility as an ultrasound enhancer, where its particles increased backscatter and attenuation in rabbit livers [2]. This dual-modality potential highlighted IDE’s versatility, though clinical translation ultimately favored CT applications. The timeline below summarizes key milestones in particulate contrast agent development:

Table 1: Historical Development of Key Particulate Contrast Agents

Time PeriodDevelopment MilestoneSignificance
1921Introduction of Lipiodol® [7]First iodinated oil-based contrast agent; enabled visualization of body cavities
1953Development of diatrizoate [3]Water-soluble ionic monomer revolutionizing vascular and urinary tract imaging
1980sIDE particle optimization [8] [9]Engineered for RES-specific uptake and controlled intraphagocytic dissolution
1990sIDE efficacy validation [1] [2]Demonstrated enhancement superiority in canine models and ultrasound applications
1995Nanoparticulate IDE derivatives [8]Patent filed for submicron formulations to improve biodistribution and safety

Chemical Structure and Physicochemical Properties of IDE

IDE is chemically designated as the ethyl ester derivative of iodipamide (3,3′-(adipoyldiimino)bis(2,4,6-triiodobenzoic acid). Its molecular structure comprises a hexane diamine backbone (adipoyldiimino group) linking two triiodinated benzoic acid moieties, with esterification converting carboxylic acids to ethyl esters. This modification yields a crystalline solid with negligible water solubility, enabling formulation as injectable microparticles. The molecular formula is C₂₄H₂₂I₆N₂O₆, with a molecular weight of 1,139.76 g/mol [4] [6]. Key physicochemical parameters include:

  • Density: 2.8 g/cm³ [6]
  • Melting Point: 306–308°C (with decomposition) [4]
  • Iodine Content: ≈66% by weight, providing high radiodensity

The esterification of iodipamide fundamentally alters its biodistribution behavior. While hydrophilic iodipamide distributes within the vascular compartment and undergoes renal excretion, hydrophobic IDE particles (typically 0.5–5 µm) are rapidly opsonized and phagocytized by RES cells upon intravenous administration. This transition from solubility to particulate form was ingeniously exploited to achieve organ-selective delivery. IDE’s crystallinity contributes to controlled dissolution kinetics within phagolysosomes, where esterases hydrolyze the ethyl ester bonds, gradually releasing iodipamide. This degradation pathway prevents indefinite particle retention, differentiating IDE from non-biodegradable particulates [9].

Table 2: Physicochemical Comparison of IDE with Precursor Compound

PropertyIodipamide (Acid Form)Iodipamide Ethyl Ester (IDE)
Chemical StructureIonic dimer with free COOH groupsNeutral ester with C₂H₅OC=O groups
Molecular FormulaC₂₀H₁₄I₆N₂O₆C₂₄H₂₂I₆N₂O₆
Molecular Weight1139.76 g/mol [4]1139.76 g/mol + ester groups
Aqueous SolubilityHigh (ionic form)Negligible (particulate suspension)
Primary FormulationAqueous solution for injectionMicroparticle suspension (0.5–5 µm)
Biodistribution MechanismVascular/extracellular space diffusionPhagocytosis by RES macrophages

Mechanisms of Contrast Enhancement in Diagnostic Imaging

IDE’s imaging enhancement arises from two interdependent mechanisms: selective biodistribution via phagocytosis and differential radiodensity/backscatter. Following intravenous injection, IDE particles encounter serum opsonins that facilitate recognition by macrophage surface receptors, triggering phagocytosis. This process occurs predominantly within the liver (Kupffer cells, ≈80% of body’s macrophages), spleen (red pulp and marginal zone macrophages), and bone marrow. Crucially, IDE particles exhibit marginal zone preference in the spleen, accumulating most densely around white pulp follicles within minutes post-injection [9]. This patterned distribution creates distinct tissue heterogeneity visible in cross-sectional imaging.

In computed tomography, IDE’s high atomic number iodine atoms (Z = 53) efficiently attenuate X-rays, increasing Hounsfield units (HU) in RES-rich tissues. Canine studies demonstrated IDE’s superior hepatic enhancement (peak enhancement >50 HU) compared to intravenous bolus techniques and CT portography [1]. The enhancement persists for hours, allowing extended imaging windows. For ultrasound imaging, IDE particles function as acoustic scatterers due to the impedance mismatch between solid particles and soft tissue. Research in rabbit livers confirmed IDE increases backscatter intensity by 6–8 dB and elevates attenuation coefficients by 15–20% compared to native liver tissue [2]. This dual-modality capability stems from IDE’s particulate physics rather than molecular properties.

IDE’s intracellular dissolution represents a critical kinetic process. Electron microscopy studies revealed that phagocytized IDE particles undergo gradual hydrolysis within phagolysosomes, with complete dissolution typically within 72 hours post-injection [9]. The released iodipamide molecules subsequently enter the bloodstream and undergo hepatic excretion, similar to conventional contrast agents. This biodegradation prevents long-term tissue retention while enabling transient enhancement. Control studies with non-degradable polystyrene particles confirmed persistent intracellular presence, underscoring IDE’s engineered biodegradability as a safety feature.

Table 3: Biodistribution and Imaging Enhancement Profile of IDE

ParameterLiverSpleenOther Tissues
Peak Uptake Time10–15 minutes5–10 minutesLungs (transient, <5% of dose)
Maximum Enhancement (CT HU)+40–50 HU [1]+60–80 HUNon-RES tissues: <5 HU change
Ultrasound Backscatter Increase+6–8 dB [2]Not reportedNot detectable
Particle Dissolution Half-life≈24 hours≈18 hoursNot applicable
Key Uptake CellsKupffer cellsRed pulp macrophages, marginal zone macrophagesAlveolar macrophages (minimal)

Spatiotemporal Distribution Patterns: IDE exhibits heterogeneous intra-organ distribution reflecting macrophage density. In the spleen, particles concentrate most densely in the marginal zone surrounding white pulp follicles, moderately in red pulp cords, and minimally within white pulp proper [9]. This pattern generates a characteristic "zonal enhancement" visible on high-resolution CT. The liver demonstrates lobular variability, with greater Kupffer cell density in periportal regions yielding slightly uneven enhancement. Such structured heterogeneity aids anatomical delineation but requires standardized imaging protocols for consistent interpretation.

Properties

CAS Number

76994-60-0

Product Name

Iodipamide ethyl ester

IUPAC Name

ethyl 3-[[6-(3-ethoxycarbonyl-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoate

Molecular Formula

C24H22I6N2O6

Molecular Weight

1195.9 g/mol

InChI

InChI=1S/C24H22I6N2O6/c1-3-37-23(35)17-11(25)9-13(27)21(19(17)29)31-15(33)7-5-6-8-16(34)32-22-14(28)10-12(26)18(20(22)30)24(36)38-4-2/h9-10H,3-8H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

HBWRDJPOMZHLRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C=C1I)I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)OCC)I)I)I

Synonyms

iodipamide ethyl ester

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1I)I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)OCC)I)I)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.